molecular formula C8H6N2O2 B1315449 Imidazo[1,5-A]pyridine-7-carboxylic acid CAS No. 588720-29-0

Imidazo[1,5-A]pyridine-7-carboxylic acid

Cat. No. B1315449
M. Wt: 162.15 g/mol
InChI Key: GMBMIWBXIHLWDP-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its empirical formula is C8H6N2O2 and it has a molecular weight of 162.15 .


Synthesis Analysis

The synthesis of Imidazo[1,5-A]pyridine-7-carboxylic acid has been a subject of intense research for numerous decades . Recent developments in its construction involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for its synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines .


Molecular Structure Analysis

Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a unique chemical structure and versatility, which contributes to its optical behaviors and biological properties .


Chemical Reactions Analysis

The synthesis of Imidazo[1,5-A]pyridine-7-carboxylic acid involves a large number of transformations that are now available to conveniently access it from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridine-7-carboxylic acid has a molecular weight of 162.15 g/mol . It has a topological polar surface area of 54.6 Ų and a complexity of 196 . Its exact mass and monoisotopic mass are 162.042927438 g/mol .

Scientific Research Applications

Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

A novel and efficient synthesis method for imidazo[1,5-a]pyridine-1-carboxylic acids has been developed. This method involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and haloform cleavage to achieve high yields (Tverdiy et al., 2016).

Continuous Flow Synthesis of Imidazo[1,2-a] Heterocycles

A breakthrough in synthesizing imidazo[1,2-a]pyridine-2-carboxylic acids has been achieved through continuous flow synthesis. This approach significantly advances over traditional methods, offering a streamlined process for creating complex imidazo[1,2-a]pyridine derivatives (Herath et al., 2010).

Photophysical and Fluorescent Applications

Imidazo[1,5-a]pyridine-Based Fluorescent Probes

Imidazo[1,5-a]pyridine derivatives have been identified as promising scaffolds for the development of fluorescent probes. Their unique photophysical properties enable their application in monitoring cell membrane dynamics, indicating their potential in biochemical pathway exploration (Renno et al., 2022).

Fluorescent pH Probe for Acidic Conditions

A novel imidazo[1,5-a]pyridine-based fluorescent probe for acidic conditions demonstrates fast response, high selectivity, and sensitivity. Its suitability for real-time monitoring of pH changes in biological systems highlights the versatility of the imidazo[1,5-a]pyridine scaffold in sensor development (Zhang et al., 2015).

Therapeutic Potential

Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry. It has demonstrated potential in various therapeutic areas such as anticancer, antimicrobial, and antidiabetic treatments. This scaffold's versatility underlines its significance in drug discovery and development (Deep et al., 2016).

Safety And Hazards

When handling Imidazo[1,5-A]pyridine-7-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Imidazo[1,5-A]pyridine-7-carboxylic acid has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMIWBXIHLWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478213
Record name IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridine-7-carboxylic acid

CAS RN

588720-29-0
Record name IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Zhang, GJ Song, XJ Cao, JT Liu, MY Chen, XQ Cao… - RSC …, 2015 - pubs.rsc.org
A new imidazo[1,5-a]pyridine-based pH fluorescent probe has been synthesized and characterized. It is the first time that imidazo[1,5-a]pyridine is used as a fluorescent probe. This …
Number of citations: 23 pubs.rsc.org
L Wang, X Han, G Qu, L Su, B Zhao, J Miao - Stem Cell Research & …, 2018 - Springer
Background Bone marrow-derived mesenchymal stem cells (BMSCs) are gradually getting attention because of its multi-directional differentiation potential, hematopoietic support, and …
Number of citations: 26 link.springer.com
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
K Kitaeva, A Kiyasov, A Rizvanov, C Rutland… - Aging, 2023 - Elsevier
Normal development of organisms is impossible without constant renewal of cells and tissues. Continuous division can lead to the accumulation of unwanted changes in cells, the …
Number of citations: 2 www.sciencedirect.com

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